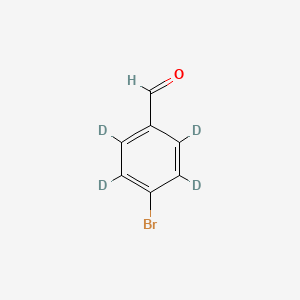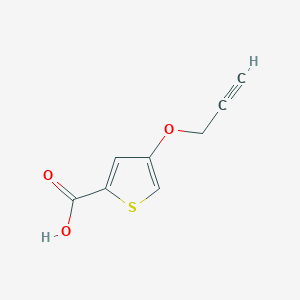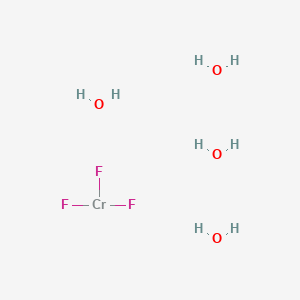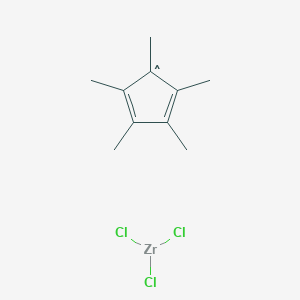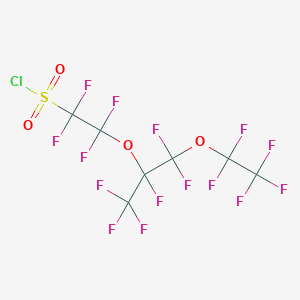![molecular formula C21H19ClNO4+ B12062104 1,2-dimethoxy-12-methyl-[1,3]benzodioxolo[5,6-c]phenanthridin-12-ium;hydrochloride](/img/structure/B12062104.png)
1,2-dimethoxy-12-methyl-[1,3]benzodioxolo[5,6-c]phenanthridin-12-ium;hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,2-dimethoxy-12-methyl-[1,3]benzodioxolo[5,6-c]phenanthridin-12-ium;hydrochloride, also known as chelerythrine chloride, is a benzophenanthridine alkaloid. This compound is derived from the plant Chelidonium majus and other members of the Papaveraceae family. It is known for its biological activities, including antimicrobial, anti-inflammatory, and anticancer properties .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-dimethoxy-12-methyl-[1,3]benzodioxolo[5,6-c]phenanthridin-12-ium;hydrochloride typically involves the oxidation of protopine. The process includes the following steps:
Oxidation: Protopine is oxidized using hydrogen peroxide or chloramine to form a quinone intermediate.
Cyclization: The intermediate undergoes cyclization to form the benzophenanthridine structure.
Methylation: The final step involves methylation to produce the desired compound.
Industrial Production Methods
Industrial production of this compound involves similar steps but on a larger scale. The process is optimized for higher yields and purity, often involving advanced purification techniques such as crystallization and chromatography .
化学反应分析
Types of Reactions
1,2-dimethoxy-12-methyl-[1,3]benzodioxolo[5,6-c]phenanthridin-12-ium;hydrochloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different quinone derivatives.
Reduction: Reduction reactions can convert it into dihydro derivatives.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the methoxy groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, chloramine.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines and thiols.
Major Products
The major products formed from these reactions include various quinone derivatives, dihydrochelerythrine, and substituted benzophenanthridines .
科学研究应用
1,2-dimethoxy-12-methyl-[1,3]benzodioxolo[5,6-c]phenanthridin-12-ium;hydrochloride has a wide range of scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Studied for its effects on cell signaling pathways, particularly in apoptosis and cell cycle regulation.
Medicine: Investigated for its potential as an anticancer agent, particularly in inhibiting protein kinase C.
Industry: Used in the production of dyes and pigments due to its chromophoric properties.
作用机制
The compound exerts its effects primarily through the inhibition of protein kinase C (PKC). It binds to the regulatory domain of PKC, preventing its activation and subsequent phosphorylation of target proteins. This inhibition leads to the disruption of various cellular processes, including cell proliferation, differentiation, and apoptosis .
相似化合物的比较
Similar Compounds
Sanguinarine: Another benzophenanthridine alkaloid with similar biological activities.
Berberine: An isoquinoline alkaloid with antimicrobial and anticancer properties.
Palmatine: An alkaloid with anti-inflammatory and antimicrobial activities.
Uniqueness
1,2-dimethoxy-12-methyl-[1,3]benzodioxolo[5,6-c]phenanthridin-12-ium;hydrochloride is unique due to its potent inhibition of protein kinase C, making it a valuable tool in studying cell signaling pathways and a potential therapeutic agent in cancer treatment .
属性
分子式 |
C21H19ClNO4+ |
|---|---|
分子量 |
384.8 g/mol |
IUPAC 名称 |
1,2-dimethoxy-12-methyl-[1,3]benzodioxolo[5,6-c]phenanthridin-12-ium;hydrochloride |
InChI |
InChI=1S/C21H18NO4.ClH/c1-22-10-16-13(6-7-17(23-2)21(16)24-3)14-5-4-12-8-18-19(26-11-25-18)9-15(12)20(14)22;/h4-10H,11H2,1-3H3;1H/q+1; |
InChI 键 |
WEEFNMFMNMASJY-UHFFFAOYSA-N |
规范 SMILES |
C[N+]1=C2C(=C3C=CC(=C(C3=C1)OC)OC)C=CC4=CC5=C(C=C42)OCO5.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


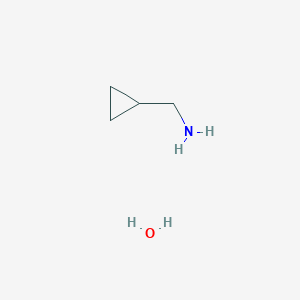
![[(3R,4aS,5S,6S,6aS,10aS)-3-ethenyl-6-hydroxy-3,4a,7,7,10a-pentamethyl-1-oxo-2,5,6,6a,8,9,10,10b-octahydrobenzo[f]chromen-5-yl] acetate](/img/structure/B12062038.png)
